1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone
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Overview
Description
1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions where the triazole nitrogen attacks the chlorobenzyl halide.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura coupling to introduce various substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and mild bases or acids to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent, and its derivatives are evaluated for their activity against various bacterial strains.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Comparison with Similar Compounds
1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone can be compared with other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities and are used in drug design.
Imidazole Derivatives: Similar to triazoles, imidazoles are five-membered rings with nitrogen atoms and have diverse pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14ClN5O |
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Molecular Weight |
327.77 g/mol |
IUPAC Name |
1-[5-[(3-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C16H14ClN5O/c1-11(23)22-16(19-9-12-4-2-6-14(17)8-12)20-15(21-22)13-5-3-7-18-10-13/h2-8,10H,9H2,1H3,(H,19,20,21) |
InChI Key |
DYSOJMJLCPBZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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